molecular formula C21H20N2O4S B2896754 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine CAS No. 866811-89-4

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine

Numéro de catalogue: B2896754
Numéro CAS: 866811-89-4
Poids moléculaire: 396.46
Clé InChI: IHEWCDFKRLUYBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine is a sophisticated chemical scaffold designed for medicinal chemistry research and drug discovery applications. This compound features a benzodioxinoquinoline core structure, a class of heterocyclic compounds that have demonstrated diverse biological activities in scientific literature . The integration of a benzenesulfonyl moiety and a pyrrolidine ring makes this molecule particularly valuable for investigating structure-activity relationships in enzyme inhibition studies. The pyrrolidine ring is a privileged scaffold in pharmaceutical science that offers significant advantages in drug design due to its sp3-hybridization, which enables efficient exploration of pharmacophore space and contributes to stereochemical complexity . This saturated five-membered nitrogen heterocycle appears in numerous FDA-approved drugs and provides improved solubility and three-dimensional coverage compared to flat aromatic systems, potentially enhancing binding interactions with biological targets . Research on analogous benzenesulfonamide compounds has revealed promising antiproliferative effects against various cancer cell lines, including glioblastoma, pancreatic, and breast cancer models, particularly under hypoxic conditions common in tumor microenvironments . These derivatives frequently function as kinase inhibitors or carbonic anhydrase inhibitors, disrupting critical pathways in cancer cell survival and proliferation . The presence of the [1,4]dioxino moiety further expands the research utility of this compound, as this structural motif has been extensively explored in designing molecules with diverse biological activities, including receptor modulation and antitumor properties . This compound is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate safety protocols when handling this material.

Propriétés

IUPAC Name

8-(benzenesulfonyl)-9-pyrrolidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c24-28(25,15-6-2-1-3-7-15)20-14-22-17-13-19-18(26-10-11-27-19)12-16(17)21(20)23-8-4-5-9-23/h1-3,6-7,12-14H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEWCDFKRLUYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C21H20N2O4S, and it has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesis pathways, and potential applications in various fields.

Chemical Structure and Properties

The compound features a unique heterocyclic structure that includes a quinoline core fused with a dioxino ring, along with a piperidine moiety and a benzenesulfonyl group. This configuration suggests various potential interactions with biological targets due to the presence of multiple functional groups.

Molecular Characteristics

PropertyValue
Molecular FormulaC21H20N2O4S
Molecular Weight396.46 g/mol
Purity≥95%
IUPAC Name8-(benzenesulfonyl)-9-pyrrolidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Research Findings:

  • Quinoline and its derivatives have shown to inhibit topoisomerases and other enzymes critical for DNA replication.
  • In vitro studies suggest that similar compounds can induce apoptosis in cancer cell lines.

Other Biological Activities

The compound's unique structure may also confer additional biological activities:

  • Anti-inflammatory Effects: Some quinoline derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects: Research has indicated potential neuroprotective effects due to interactions with neurotransmitter systems.

Synthesis Pathways

The synthesis of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine typically involves multi-step organic reactions. Common methodologies include:

  • Formation of the Quinoline Core: Utilizing cyclization reactions involving appropriate precursors.
  • Introduction of the Dioxino Group: Achieved through oxidation reactions that introduce the dioxin functionality.
  • Pyrrolidine Attachment: Often accomplished via nucleophilic substitution methods.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ethyl 1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate (ZINC000020381010)

  • Structural Differences : Replaces pyrrolidine with a piperidine ring and introduces an ethyl carboxylate group at position 4 of the piperidine.
  • Biological Activity : Exhibits a docking score of −42.263, indicating strong binding to DNAJA1 and mutant p53, similar to the target compound. This suggests shared mechanisms in inhibiting cancer cell migration .
  • Key Advantage : The carboxylate group may improve solubility, enhancing bioavailability compared to the unmodified pyrrolidine derivative .

2-(2H,3H-[1,4]Dioxino[2,3-g]quinolin-7-ylsulfanyl)acetamide Derivatives

  • Structural Differences : Substitutes benzenesulfonyl at position 8 with a sulfanyl group at position 5.
  • Significance : Positional substitution (7 vs. 8) alters target specificity, highlighting the importance of substituent placement in kinase inhibition .

Benzo[5,6][1,4]Dioxino[2,3-g]quinoxaline Derivatives

  • Structural Differences: Replaces quinoline with a quinoxaline core and integrates phenoxazine groups.
  • Application : Used as a thermally activated delayed fluorescence (TADF) emitter in OLEDs, achieving 28,000 cd/m² brightness. The dioxane ring enhances π-conjugation, critical for luminescence efficiency .
  • Contrast: While structurally analogous in the dioxane-fused region, this derivative’s electronic properties diverge entirely, emphasizing the versatility of the core structure in non-pharmaceutical applications .

Comparison with Pharmacologically Relevant Analogues

[9-(Benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methylphenyl)methanone

  • Structural Differences: Adds a 4-methylphenyl methanone group at position 8 alongside benzenesulfonyl.

Spiro-Indole Derivatives (e.g., ZINC000015969843)

  • Structural Differences : Features a spiro-indole scaffold instead of a pyrrolidine ring.
  • Biological Activity : Similar docking score (−42.242) to the target compound, suggesting overlapping targets in cancer migration pathways. However, the spiro structure may confer greater metabolic stability .

Physicochemical and Functional Data Comparison

Compound Name Core Structure Substituents Key Property/Activity Reference
Target Compound Dioxinoquinoline 8-Benzenesulfonyl, 9-pyrrolidine DNAJA1/mutant p53 inhibition
ZINC000020381010 Dioxinoquinoline 8-Benzenesulfonyl, 9-piperidine-4-COOEt Docking score: −42.263
2-(7-Sulfanyl)acetamide derivative Dioxinoquinoline 7-Sulfanyl, acetamide BCR-ABL kinase inhibition
Benzo[5,6]dioxinoquinoxaline Dioxinoquinoxaline Phenoxazine groups TADF emitter (λem = 556 nm)
[9-(Benzenesulfonyl)-8-(4-methylphenyl)methanone Dioxinoquinoline 8-Benzenesulfonyl, 4-methylphenyl Enhanced lipophilicity

Q & A

Q. What synthetic methodologies are recommended for the multi-step synthesis of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine?

The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

  • Quinoline functionalization : Introduction of the benzenesulfonyl group via nucleophilic aromatic substitution under anhydrous conditions using DMF as a solvent .
  • Pyrrolidine coupling : Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to attach the pyrrolidine moiety, optimized with palladium catalysts (e.g., PdCl₂(PPh₃)₂) and ligands (e.g., t-BuXPhos) in refluxing 1,4-dioxane .
  • Purification : Column chromatography (eluent: CHCl₃/MeOH 95:5) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify regioselectivity of substitutions on the quinoline and pyrrolidine rings .
  • Mass spectrometry (HRMS) : To confirm molecular weight (theoretical MW: ~385.44 g/mol) and detect isotopic patterns .
  • X-ray crystallography : For resolving stereochemical ambiguities, particularly in the dioxinoquinoline fused ring system .

Q. How can preliminary biological screening be designed to assess its pharmacological potential?

  • Enzyme inhibition assays : Test against acetylcholinesterase or Plasmodium falciparum protein kinase 6 (PfPK6) using fluorogenic substrates .
  • Cellular cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish IC₅₀ values .
  • Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to mitigate solvent interference .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ across replicates) be systematically addressed?

  • Control experiments : Include positive controls (e.g., known inhibitors like eserine for acetylcholinesterase) to validate assay conditions .
  • Statistical design : Apply factorial DOE (Design of Experiments) to isolate variables such as pH, temperature, and substrate concentration .
  • Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Molecular docking : Utilize AutoDock Vina with crystal structures of PfPK6 or serotonin receptors to identify binding pockets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict activity against related targets .

Q. How can reaction yields be optimized for the benzenesulfonyl introduction step?

  • Solvent screening : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution rates .
  • Catalyst optimization : Test Pd/Cu co-catalysts under microwave irradiation to reduce reaction time from 24h to 2h .
  • In-line monitoring : Use HPLC-MS to track intermediates and adjust stoichiometry dynamically .

Q. What strategies mitigate stability issues during long-term storage of the compound?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the sulfonamide group .
  • Excipient screening : Co-formulate with cyclodextrins or PEG to enhance aqueous stability .
  • Forced degradation studies : Expose to UV light, heat, and humidity to identify degradation pathways (HPLC-UV tracking) .

Methodological Challenges and Solutions

Q. How can solubility limitations in biological assays be addressed without altering pharmacological activity?

  • Prodrug design : Introduce phosphate esters or PEGylated derivatives to improve hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in physiological buffers .

Q. What experimental designs resolve ambiguities in stereochemical outcomes during pyrrolidine coupling?

  • Chiral chromatography : Use Daicel columns (e.g., Chiralpak IA) with hexane/ethanol gradients to separate enantiomers .
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra to assign absolute configurations .

Q. How can SAR studies be structured to prioritize derivatives for further development?

  • Fragment-based design : Synthesize analogs with systematic substitutions on the quinoline (e.g., halogens) and pyrrolidine (e.g., spirocyclic variants) .
  • High-throughput screening : Employ 96-well plate formats with automated liquid handling for IC₅₀ determination across 50+ derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.